molecular formula C3H8ClN B15274935 1-Chloropropan-2-amine CAS No. 37143-56-9

1-Chloropropan-2-amine

Cat. No.: B15274935
CAS No.: 37143-56-9
M. Wt: 93.55 g/mol
InChI Key: OYNBQOGMGPCEHG-UHFFFAOYSA-N
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Description

1-Chloropropan-2-amine is an organic compound with the molecular formula C3H8ClN. It is a chlorinated amine, where a chlorine atom is attached to the second carbon of a propane chain, and an amine group is attached to the first carbon.

Preparation Methods

1-Chloropropan-2-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 1-chloropropane with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution process .

Industrial production methods may involve the chlorination of 2-propanamine, where chlorine gas is introduced to the amine in the presence of a catalyst. This method ensures a high yield of the desired product and is scalable for large-scale production.

Chemical Reactions Analysis

1-Chloropropan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloropropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloropropan-2-amine involves its interaction with various molecular targets. In biological systems, it can form imine derivatives with aldehydes and ketones, leading to the formation of Schiff bases. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water . The resulting imines can undergo further transformations, contributing to the compound’s biological activity.

Comparison with Similar Compounds

1-Chloropropan-2-amine can be compared with other chlorinated amines such as 2-chloro-1-propanamine and this compound hydrochloride. While these compounds share similar structural features, their reactivity and applications may differ. For instance, 2-chloro-1-propanamine has a chlorine atom attached to the first carbon, which can influence its chemical behavior and reactivity compared to this compound .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these fields.

Properties

IUPAC Name

1-chloropropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN/c1-3(5)2-4/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNBQOGMGPCEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312805
Record name 2-Propanamine, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37143-56-9
Record name 2-Propanamine, 1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37143-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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